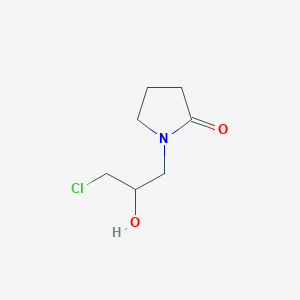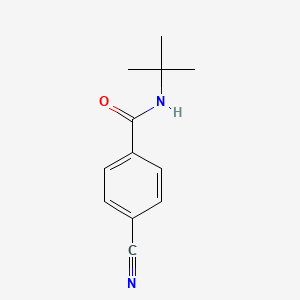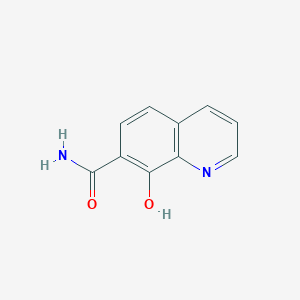
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate is a chemical compound with the molecular formula C15H20N4O5S and a molecular weight of 368.414 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an acetamido and a methylsulfanyl group, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as acylation, methylation, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
化学反应分析
Types of Reactions
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the acetamido group produces amines.
科学研究应用
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate
- Diethyl 2-[[(6-acetamido-2-ethylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate
Uniqueness
diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36707-43-4 |
|---|---|
分子式 |
C15H20N4O5S |
分子量 |
368.4 g/mol |
IUPAC 名称 |
diethyl 2-[[(6-acetamido-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C15H20N4O5S/c1-5-23-13(21)10(14(22)24-6-2)8-16-11-7-12(17-9(3)20)19-15(18-11)25-4/h7-8H,5-6H2,1-4H3,(H2,16,17,18,19,20) |
InChI 键 |
QULNWYVDFUXPDN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)SC)NC(=O)C)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)








![(7R)-2-Chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B8597858.png)




